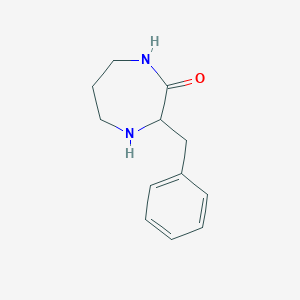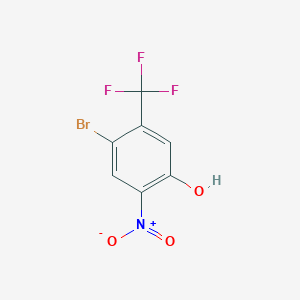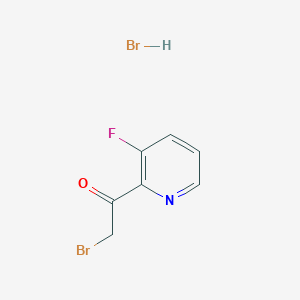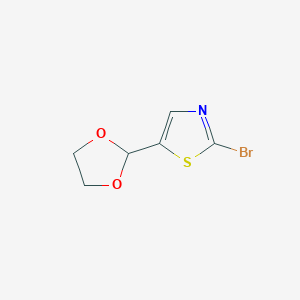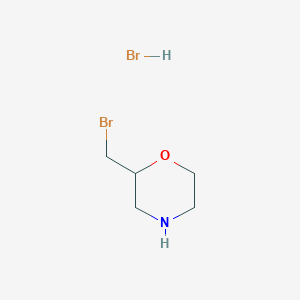
2-(Bromomethyl)morpholine hydrobromide
Vue d'ensemble
Description
2-(Bromomethyl)morpholine hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
2-(Bromomethyl)morpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(Bromomethyl)morpholine hydrobromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound acts as a substrate for these enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, this compound can interact with nucleophilic amino acids in proteins, leading to covalent modifications that can alter protein function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific context and target. For example, the compound can inhibit the activity of certain proteases by modifying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with DNA and chromatin-associated proteins, leading to alterations in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have subtle effects on cellular processes and overall physiology. At higher doses, it can induce significant changes, including toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These dose-dependent effects highlight the importance of careful dosage selection and monitoring in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH and FAD, which are essential for the activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. This transport and distribution are crucial for the compound’s activity and function, as they determine its localization and accumulation within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can be directed to the nucleus, where it can interact with DNA and chromatin-associated proteins, influencing gene expression and chromatin structure. Additionally, it can localize to the endoplasmic reticulum or mitochondria, where it can participate in metabolic processes and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)morpholine hydrobromide typically involves the bromination of morpholine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The process generally involves the use of hydrobromic acid and a brominating agent such as bromine or N-bromosuccinimide. The reaction is conducted in an appropriate solvent, often at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)morpholine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired transformation.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)morpholine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex molecules, where it can introduce functional groups or link different molecular fragments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)morpholine hydrochloride
- 2-(Iodomethyl)morpholine iodide
- 2-(Bromomethyl)pyrrolidine hydrobromide
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)morpholine hydrobromide offers a unique balance of reactivity and stability. Its bromomethyl group is more reactive than a chloromethyl group but less reactive than an iodomethyl group, making it suitable for a wide range of synthetic applications. Additionally, the morpholine ring provides a stable and versatile scaffold for further functionalization .
Propriétés
IUPAC Name |
2-(bromomethyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRYZDHNDQZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


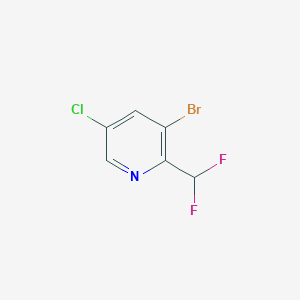
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)
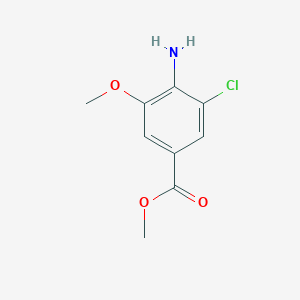
![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)


![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)
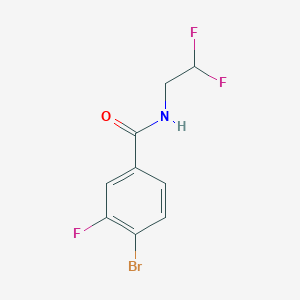
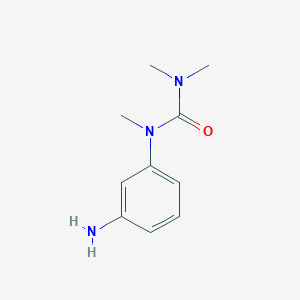
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)
